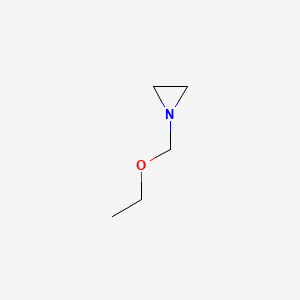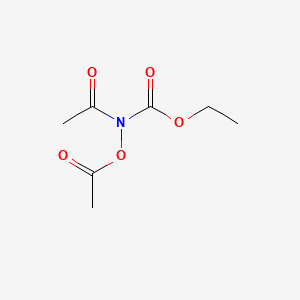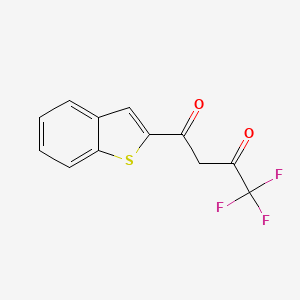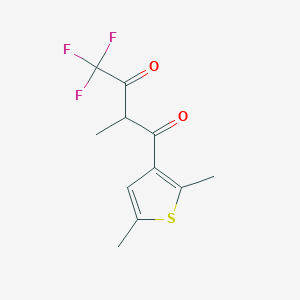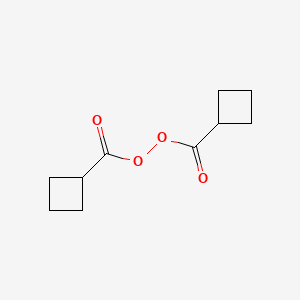
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a base like KOH in a solvent such as MeCN . This reaction converts the precursor compounds into the desired difluoromethylated product under mild conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed difluoromethylation, such as those involving copper or palladium catalysts, can be employed to achieve high yields and selectivity . These methods are optimized for scalability and efficiency, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)-3-hydroxy-5-methylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-ethylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H8F2N2O2 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-hydroxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-3-2-12-5(8(11)14)6(13)4(3)7(9)10/h2,7,13H,1H3,(H2,11,14) |
Clé InChI |
ZRXAKOAYNJCYCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C(F)F)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
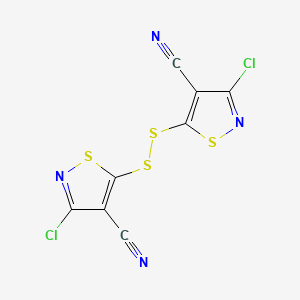
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
